2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound with the IUPAC name 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)propanoate. It has a molecular formula of C15H18N2O8 and a molecular weight of approximately 354.32 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a linker in antibody-drug conjugates (ADCs) and other therapeutic modalities.
The compound is classified under several chemical databases, including PubChem and ChemSpider, with CAS Number 1433997-01-3. It is primarily sourced from chemical suppliers specializing in research chemicals and pharmaceutical intermediates. The purity of commercially available samples typically exceeds 95%, indicating high quality for research purposes .
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate involves multiple steps that typically include:
These methods are well-documented in the literature for synthesizing similar compounds and can be adapted based on specific laboratory conditions and available reagents .
The compound can undergo various chemical reactions typical of its functional groups:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate in biological systems is primarily related to its role as a drug linker in antibody-drug conjugates. Upon administration:
This targeted delivery system minimizes systemic toxicity while maximizing therapeutic efficacy against tumors.
The physical properties of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate include:
Chemical properties include:
The primary applications of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate include:
These applications highlight its significance in advancing therapeutic strategies within pharmaceutical research.
The systematic IUPAC name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate provides a complete structural roadmap:
This compound is extensively referenced under operational aliases in bioconjugation literature and commercial catalogs:Table 1: Common Synonyms and Identifiers
Synonym/Abbreviation | Context of Use | Source |
---|---|---|
Mal-amido-PEG₂-NHS | Emphasizes maleimide (Mal) and NHS groups | [1] [2] |
CAS 955094-26-5 | Unique chemical registry identifier | [2] [3] |
CID 51340948 | PubChem substance identifier | [1] |
NHS-PEG₂-Mal | Reversed group notation | [3] |
C₁₈H₂₃N₃O₉ | Molecular formula | [1] [2] |
These terms universally highlight the maleimide-NHS bifunctionality and PEG₂ spacer, facilitating unambiguous scientific communication [2] [3].
The molecule integrates two distinct heterocyclic systems:1. Maleimide (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl):- An electron-deficient 5-membered ring enabling Michael additions with thiols (-SH) at pH 6.5–7.5 [3].2. N-Hydroxysuccinimide (2,5-Dioxopyrrolidin-1-yl) Ester:- Forms stable amide bonds with primary amines (-NH₂) at pH 7–9 [3].3. Connecting Architecture:- A β-alanine-derived propanamide spacer links the maleimide, enhancing stability.- The PEG₂ unit (triethylene glycol derivative) bridges the maleimide and NHS ester, conferring hydrophilicity and steric flexibility [2] [3].
Table 2: Key Functional Groups and Their Roles
Structural Element | Chemical Role | Bioconjugation Function |
---|---|---|
Maleimide ring | Electron-deficient alkene | Thiol-selective alkylation |
NHS ester | Activated carbonyl | Amine-selective acylation |
PEG₂ spacer (-OCH₂CH₂OCH₂CH₂-) | Polyether chain | Solubility enhancement, reduced steric hindrance |
Propanamide linker | Alkylamide spacer | Maleimide ring stabilization |
This hybrid design merges the reactivity of pyrrolidine-derived heterocycles (maleimide/succinimide) with the biocompatibility of PEG spacers [2] [3].
The compound’s development parallels key advances in heterocyclic and linker chemistry:
Table 3: Key Synthesis Milestones
Timeframe | Development | Impact |
---|---|---|
1950–1960 | Maleimide-thiol reactivity characterized | Foundation for selective bioconjugation |
1964 | NHS esters introduced by Anderson et al. | Enabled gentle amine acylation |
1980–1995 | Heterobifunctional PEG linkers commercialized | Improved solubility of protein conjugates |
2007 | CAS 955094-26-5 registered | Standardized access for ADC research |
Originally a tool for peptide coupling, this linker now enables sophisticated bioconjugation:
The compound’s design reflects iterative optimization: replacing extended PEG chains with PEG₂ minimized immunogenicity while retaining solubility—demonstrating how linker length fine-tunes biological performance [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7